1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene
Overview
Description
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2Br2F4O and a molecular weight of approximately 337.89 g/mol . It is also known by several synonyms, including 1,3-dibromo-5-trifluoromethoxy benzene , 3,5-dibromotrifluoromethoxybenzene , and 3,5-dibromo-alpha,alpha,alpha-trifluoroanisole .
Synthesis Analysis
The synthetic preparation of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene involves bromination and fluorination reactions. While specific synthetic routes may vary, the general approach includes introducing bromine and fluorine substituents onto a benzene ring. Detailed synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with two bromine atoms at positions 1 and 2, a fluorine atom at position 3, and a trifluoromethoxy group (OCF3) at position 5. The arrangement of these substituents determines its chemical properties and reactivity .
Physical And Chemical Properties Analysis
Safety And Hazards
- Hazard Statements : GHS H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
- Precautionary Statements : Proper protective measures should be taken during handling, including avoiding skin and eye contact, and ensuring adequate ventilation .
properties
IUPAC Name |
1,2-dibromo-3-fluoro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXLGNHRNIASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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